2-Amino-4-(4-(dimethylamino)phenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
Our protagonist, 2-Amino-4-(4-(dimethylamino)phenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (let’s call it “Compound X” for brevity), belongs to the family of heterocyclic compounds. These molecules have a wide range of interesting biological activities and serve as key intermediates for various transformations .
Preparation Methods
Synthetic Routes: Compound X can be synthesized through several strategies. One of the most useful methods involves a multicomponent reaction (MCR). Here’s the recipe:
- Combine aldehydes or isatin with malononitrile and β-ketoesters.
- Add diverse enolizable C-H-activated acidic compounds and phenols.
- Stir in the presence or absence of a catalyst.
- Voilà! You’ve got yourself some Compound X .
Industrial Production: While industrial-scale production specifics might be proprietary, the synthetic pathways mentioned above can be adapted for large-scale manufacturing.
Chemical Reactions Analysis
Reactions: Compound X is no wallflower; it dances through various reactions:
- Oxidation: It can undergo oxidation reactions.
- Reduction: Reduction processes are also in its repertoire.
- Substitution: Substituting functional groups? Absolutely!
- And more!
Common Reagents and Conditions: Reagents include malononitrile, β-ketoesters, and various acidic compounds. Reaction conditions vary based on the specific transformation.
Major Products: The major products depend on the reaction type. Expect a diverse array of derivatives with intriguing properties.
Scientific Research Applications
Chemistry: Researchers explore Compound X’s reactivity, stability, and novel derivatives. It’s a playground for synthetic chemists.
Biology: In biology, Compound X might interact with cellular components, affecting processes like enzyme activity or cell signaling.
Medicine: Could Compound X be a future drug candidate? Its pharmacological potential warrants investigation.
Industry: Perhaps it finds use in materials science or catalysis. The possibilities are tantalizing.
Mechanism of Action
The exact mechanism remains a mystery (cue suspenseful music). But rest assured, it likely involves molecular targets and intricate pathways. Researchers are on the case!
Comparison with Similar Compounds
Compound X stands out, but it’s not alone. Similar compounds include:
- 2-Amino-4H-pyran-3-carbonitriles with varying substituents.
- Chromenes, cousins of Compound X, also deserve a nod.
Properties
CAS No. |
312275-77-7 |
---|---|
Molecular Formula |
C26H28N4O |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-amino-4-[4-(dimethylamino)phenyl]-7,7-dimethyl-5-oxo-1-phenyl-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C26H28N4O/c1-26(2)14-21-24(22(31)15-26)23(17-10-12-18(13-11-17)29(3)4)20(16-27)25(28)30(21)19-8-6-5-7-9-19/h5-13,23H,14-15,28H2,1-4H3 |
InChI Key |
AMDOUTFTXXPRRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C#N)C4=CC=C(C=C4)N(C)C)C(=O)C1)C |
Origin of Product |
United States |
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